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SE-Phenyl-L-selenocysteine - 71128-82-0

SE-Phenyl-L-selenocysteine

Catalog Number: EVT-413503
CAS Number: 71128-82-0
Molecular Formula: C9H11NO2Se
Molecular Weight: 244.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SE-Phenyl-L-selenocysteine can be accomplished through several methods:

  1. Chemical Synthesis: One common approach involves the reaction of phenylalanine derivatives with selenium sources under specific conditions that promote the formation of the C–Se bond. This method often utilizes nucleophilic substitution reactions where selenium-containing reagents are employed to introduce the selenium atom into the phenylalanine structure.
  2. Biochemical Synthesis: Another method involves enzymatic processes where selenocysteine methyltransferases catalyze the incorporation of selenium into amino acids. This method leverages biological systems to produce selenoamino acids in a more environmentally friendly manner.
  3. Solid Phase Peptide Synthesis: Advanced techniques such as solid phase peptide synthesis (SPPS) have been adapted to incorporate SE-Phenyl-L-selenocysteine into peptides and proteins, allowing for precise control over the incorporation of this selenoamino acid.

Each method has its technical details and optimizations depending on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of SE-Phenyl-L-selenocysteine consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a phenyl group (-C6H5), and a selenol group (-SeH). The presence of selenium instead of sulfur alters its chemical behavior significantly compared to cysteine.

Structural Data:

  • Molecular Formula: C9H10N2O2Se
  • Molecular Weight: Approximately 236.16 g/mol
  • 3D Structure: The compound exhibits a tetrahedral geometry around the carbon atom bonded to selenium, which influences its reactivity and interaction with other biomolecules.
Chemical Reactions Analysis

SE-Phenyl-L-selenocysteine participates in various chemical reactions that are crucial for its biological activity:

  1. Redox Reactions: The selenol group can undergo oxidation to form diselenides or selenoxides, which play important roles in cellular redox homeostasis.
  2. Nucleophilic Substitution: The selenium atom can act as a nucleophile in reactions with electrophiles, facilitating the formation of larger biomolecules or modifying existing ones.
  3. Ligation Reactions: In synthetic biology, SE-Phenyl-L-selenocysteine can be used in native chemical ligation to construct complex peptides and proteins, enhancing their functionality through selenium incorporation.

These reactions highlight the versatility of SE-Phenyl-L-selenocysteine in both synthetic chemistry and biological systems.

Mechanism of Action

The mechanism by which SE-Phenyl-L-selenocysteine exerts its effects primarily involves its role as a precursor for selenoproteins. Upon incorporation into proteins, it contributes to their structural integrity and functionality due to its unique redox properties:

  1. Antioxidant Activity: As part of selenoproteins like glutathione peroxidase, it helps neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
  2. Enzymatic Functionality: The presence of selenium enhances the catalytic properties of certain enzymes, making them more efficient in biochemical reactions.
  3. Regulatory Roles: SE-Phenyl-L-selenocysteine may also influence signaling pathways related to stress responses and metabolic regulation through its interaction with specific receptors or proteins.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white to yellowish powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties:

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Reacts with strong oxidizing agents; undergoes polymerization under certain conditions.

Relevant Data:

Research indicates that compounds like SE-Phenyl-L-selenocysteine exhibit unique properties that can be exploited for therapeutic applications, particularly due to their ability to modulate redox states within biological systems.

Applications

SE-Phenyl-L-selenocysteine has several scientific uses:

  1. Biochemistry Research: It is utilized in studies investigating the role of selenium in human health, particularly concerning antioxidant defenses and cancer prevention mechanisms.
  2. Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting oxidative stress-related diseases.
  3. Nutritional Science: Research into dietary sources of selenium often includes this compound as it reflects the bioavailability and efficacy of selenium supplementation strategies.
  4. Synthetic Biology: Its incorporation into peptides allows for the design of novel biomolecules with enhanced properties for use in therapeutics or diagnostics.
Biosynthesis and Enzymatic Incorporation Mechanisms

Selenocysteine Insertion Sequence (SECIS) Element Dynamics in Prokaryotic vs. Eukaryotic Systems

The insertion of selenocysteine (Sec) into proteins relies on cis-acting RNA structures called SECIS elements, which exhibit fundamental architectural differences across biological domains. In prokaryotes, SECIS elements are positioned immediately downstream of the Sec-encoding UGA codon within the open reading frame. These structures form stem-loops without strict sequence conservation but require specific structural motifs to recruit elongation factors. For example, bacterial SECIS elements in Methanococcus species facilitate Sec insertion via interactions with the SelB elongation factor [2].

Conversely, eukaryotic SECIS elements reside in the 3′-untranslated region (3′-UTR) of selenoprotein mRNAs and exhibit greater structural complexity. Analyses of green algae (Ostreococcus tauri and O. lucimarinus) revealed SECIS structures with a conserved guanine (G) preceding the non-Watson-Crick quartet and elongated apical mini-stems (Figure 1) [5]. Eukaryotic SECIS elements are categorized into Type I (single helix) and Type II (additional mini-stem), with Type II predominating in higher organisms. These structures bind SECIS-binding protein 2 (SBP2), which recruits the Sec-specific elongation factor and tRNA^Sec^ to the ribosome.

Table 1: SECIS Element Features Across Domains

FeatureProkaryotesEukaryotes
LocationDownstream of UGA codon3′-UTR
StructureStem-loop (variable sequence)Type I/II (conserved motifs)
Conserved MotifsUnpaired GAA_A region (archaea)AUGA/GUGA quartet, apical mini-stem
Binding FactorSelBSBP2-Sec-tRNA^Sec^ complex
Example OrganismMethanococcus jannaschiiOstreococcus tauri

Role of Selenocysteyl-tRNA in UGA Codon Recoding

Selenocysteyl-tRNA (tRNA^Sec^) is the central adaptor molecule enabling UGA redefinition. Its synthesis involves a two-step pathway:

  • Aminoacylation: Seryl-tRNA synthetase charges tRNA^Sec^ with L-serine, forming Ser-tRNA^Sec^.
  • Sec Conversion: The enzyme selenocysteine synthase (SelA) converts Ser-tRNA^Sec^ to Sec-tRNA^Sec^ using selenophosphate as the selenium donor. This reaction proceeds via a pyridoxal phosphate (PLP)-dependent dehydration mechanism, forming a dehydroalanyl intermediate that reacts with selenophosphate [10].

In eukaryotes, tRNA^Sec^ exhibits unique features:

  • A 13 bp extended acceptor stem
  • Uracil at position 8 instead of adenine
  • Specific D-loop and variable arm conformationsThese features prevent tRNA^Sec^ from interacting with standard elongation factors (e.g., EF1α), restricting its use exclusively for Sec insertion. The SECIS element ensures ribosomal discrimination between UGA (Sec) and UGA (stop) by positioning Sec-tRNA^Sec^ via the SBP2-SelB complex [5] [9].

Table 2: tRNA^Sec^ Properties in Sec Incorporation

PropertyProkaryotic tRNA^Sec^Eukaryotic tRNA^Sec^
Charging EnzymeSerRSSerRS
Sec Conversion FactorSelAPSTK-SepSecS complex
Elongation FactorSelB (binds SECIS & tRNA^Sec^)SBP2 + EFsec
Discrimination SignalSECIS in ORFSECIS in 3′-UTR
Structural HallmarksVariable arm, U8Extended acceptor stem, D-loop

Evolutionary Conservation of Selenoprotein Synthesis Pathways in Non-Animal Eukaryotes

Selenoprotein synthesis pathways show remarkable conservation in aquatic eukaryotes but are lost in terrestrial lineages. Green algae (Ostreococcus spp.) possess the largest known selenoproteomes among eukaryotes (26–29 selenoproteins), including homologs of mammalian thioredoxin reductases (TR), glutathione peroxidases (GPx), and selenoproteins S, T, and M [5]. These organisms retain full Sec insertion machinery (SelA, SelB, SelD) and SECIS elements with lineage-specific adaptations, such as the G-rich apical region.

In contrast, land plants (Arabidopsis thaliana) and fungi (Saccharomyces cerevisiae) have entirely lost selenoprotein synthesis. Evolutionary analyses indicate this loss correlates with the transition from aquatic to terrestrial habitats, where selenium scarcity may have favored replacement of Sec with cysteine (Cys) in redox-active proteins [5] [9]. For example:

  • Aquatic organisms (algae, diatoms): Retain large selenoproteomes due to stable selenium availability in marine environments.
  • Terrestrial organisms: Replace Sec with Cys in antioxidant enzymes (e.g., GPx → Cys-GPx in plants) or lose selenoproteins entirely (fungi).

This pattern suggests that Sec utilization is an ancient trait maintained primarily in aquatic ecosystems, with multiple independent losses occurring in land-dwelling lineages.

Comparative Analysis of Selenophosphate Synthetase and Selenocysteine Synthase Activity

The selenium donor for Sec synthesis, selenophosphate, is generated by selenophosphate synthetase (SPS/SelD), which catalyzes:

ATP + HSe⁻ + H₂O → selenophosphate + AMP + Pi

SPS enzymes are classified into two functional groups:

  • SPS2 (SelD): Catalyzes selenophosphate synthesis using selenide. Contains Sec or Cys at the active site.
  • SPS1: Evolutionarily derived from SPS2 but lacks selenophosphate synthetase activity due to substitutions at the catalytic residue (e.g., Thr in vertebrates, Arg in insects) [6].

Selenocysteine synthase (SelA) utilizes selenophosphate to convert Ser-tRNA^Sec^ to Sec-tRNA^Sec^. In bacteria, SelA forms a homodecameric complex that positions PLP to facilitate selenium transfer. The Escherichia coli SelD-SelA complex ensures direct channeling of selenophosphate to prevent release of toxic intermediates [10].

Notably, selenium recycling involves selenocysteine lyase (CsdB), which degrades Sec to alanine and selenide. Structural studies reveal that CsdB delivers selenide directly to SelD, forming a transient CsdB-SelD complex that minimizes cellular exposure to reactive selenium species (Figure 2) [10].

Table 3: Key Enzymes in Sec Biosynthesis

EnzymeFunctionCatalytic ResidueOrganismal Distribution
SPS2 (SelD)Selenophosphate synthesisSec/Cys (flexible loop)All Sec-utilizing organisms
SPS1Redox regulation (non-enzymatic)Thr/Arg (catalytic site inactive)Metazoans
SelASer→Sec on tRNA^Sec^PLP-dependent active siteBacteria/archaea
SepSecSSer→Sec on tRNA^Sec^PLP + PSTK phosphorylationEukaryotes
CsdBSec decomposition to HSe⁻PLP-Lys226 adductBacteria/eukaryotes

Figure 2: Selenium Recycling and Sec Biosynthesis Pathway

1. Selenocysteine lyase (CsdB):  Sec → HSe⁻ + Alanine  2. Selenophosphate synthetase (SelD):  HSe⁻ + ATP → Selenophosphate  3. Selenocysteine synthase (SelA):  Ser-tRNA^Sec^ + Selenophosphate → Sec-tRNA^Sec^  4. Ribosomal incorporation:  Sec-tRNA^Sec^ + UGA codon → Selenoprotein  

Concluding Remarks:The biosynthesis and incorporation of SE-Phenyl-L-selenocysteine into proteins represent a sophisticated interplay of RNA structures, catalytic enzymes, and evolutionary adaptations. While SECIS elements and tRNA^Sec^ enable UGA recoding across life, the conservation of selenoprotein synthesis is tightly linked to environmental selenium availability. Future studies should explore the biochemical properties of artificial seleno-compounds like SE-Phenyl-L-selenocysteine within these ancient pathways.

Properties

CAS Number

71128-82-0

Product Name

SE-Phenyl-L-selenocysteine

IUPAC Name

(2R)-2-amino-3-phenylselanylpropanoic acid

Molecular Formula

C9H11NO2Se

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

PFLVUZBNZZOUSS-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)[Se]CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N

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